molecular formula C11H13BrN4 B578718 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine CAS No. 1215296-00-6

1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B578718
CAS No.: 1215296-00-6
M. Wt: 281.157
InChI Key: GOPIWHGUGSZBBJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a bromine atom, and a dimethylamino group attached to the triazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine can be synthesized through a multi-step process. One common method involves the reaction of benzyl bromide with N,N-dimethylformamide dimethyl acetal to form the corresponding benzylated intermediate. This intermediate is then reacted with 3-amino-1,2,4-triazole in the presence of a brominating agent such as N-bromosuccinimide to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The benzyl and dimethylamino groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is unique due to the presence of all three functional groups (benzyl, bromine, and dimethylamino), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-benzyl-5-bromo-N,N-dimethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-15(2)11-13-10(12)14-16(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPIWHGUGSZBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NN1CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679762
Record name 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215296-00-6
Record name 3-Bromo-N,N-dimethyl-1-(phenylmethyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215296-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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